Potassium trifluoro(4'-hydroxy-[1,1'-biphenyl]-4-yl)borate
Overview
Description
Potassium trifluoro(4'-hydroxy-[1,1'-biphenyl]-4-yl)borate, also known as K[OHPhBF3], is a chemical compound that is widely used in various scientific research applications. It is a boron-containing compound that has unique properties and has been extensively studied for its potential use in various fields of research.
Scientific Research Applications
1. Organic Chemistry Applications
Potassium trifluoro(organo)borates, a category to which Potassium trifluoro(4'-hydroxy-[1,1'-biphenyl]-4-yl)borate belongs, have emerged as highly stable organoboron derivatives with promising applications in organic chemistry. These compounds are effective alternatives to traditional organoboron reagents, exhibiting reactivity through the formation of difluoroboranes and in transmetallation reactions with transition metals. Notably, they have been found more reactive than boronic acids or esters in various reactions (Darses & Genêt, 2003).
2. Catalysis and Synthesis
In catalysis, these borates are utilized in rhodium-catalyzed reactions, such as 1,4-additions to α,β-unsaturated esters, producing Michael adducts with high yields and enantiomeric excesses (Navarre et al., 2005). Additionally, they facilitate the formation of alanine derivatives in reactions with dehydroamino esters, revealing their potential in synthesizing a variety of amino acid derivatives (Navarre, Darses, & Genêt, 2004).
3. Electronic Structure Analysis
Potassium trifluoro(organo)borates have also been studied in terms of their electronic structures, particularly in the context of gas-phase photoelectron spectroscopy and density functional theory (DFT). These studies provide insights into the influence of substituents on metal–scorpionate bonding, enhancing understanding of their electronic properties (Joshi et al., 2004).
4. Nucleophilic Trifluoromethylation
These borates demonstrate their versatility as reagents for nucleophilic trifluoromethylation, specifically in the transformation of non-enolizable aldehydes and N-tosylimines into CF3-substituted alcohols and N-tosylamines, respectively. This highlights their potential in facilitating diverse chemical transformations (Levin et al., 2011).
5. Tribological Performance in Lubricants
In the field of tribology, novel borate esters, related to potassium trifluoro(organo)borates, have been explored as lubricant additives. These compounds show promising anti-wear and extreme pressure properties, contributing to the development of more efficient and durable lubricants (Yan et al., 2014).
properties
IUPAC Name |
potassium;trifluoro-[4-(4-hydroxyphenyl)phenyl]boranuide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BF3O.K/c14-13(15,16)11-5-1-9(2-6-11)10-3-7-12(17)8-4-10;/h1-8,17H;/q-1;+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSOFJIPQSKFFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C2=CC=C(C=C2)O)(F)(F)F.[K+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BF3KO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10705251 | |
Record name | Potassium trifluoro(4'-hydroxy[1,1'-biphenyl]-4-yl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10705251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1015082-75-3 | |
Record name | Potassium trifluoro(4'-hydroxy[1,1'-biphenyl]-4-yl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10705251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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